N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine
Description
N-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a bifunctional pyrazole derivative featuring two substituted pyrazole rings connected via a methylene bridge. The compound’s structure includes a 1-ethyl-5-fluoro-1H-pyrazole moiety and a 1-propyl-1H-pyrazole group, with an amine linkage at the 4-position of the latter.
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-3-5-17-9-11(8-15-17)14-6-10-7-16-18(4-2)12(10)13/h7-9,14H,3-6H2,1-2H3 |
InChI Key |
GPCIXEYTQJTESL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=C(N(N=C2)CC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of an alkyne with a diazo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, fluorinating agents, and bases such as potassium carbonate or sodium hydride.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrazole-based amines, which are frequently explored for their bioactivity. Below is a comparative analysis with structurally related derivatives:
Key Findings from Structural Comparisons
Fluorine Substituents: The 5-fluoro group in the target compound may improve binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogues (e.g., benzimidazole derivatives) .
Salt Forms : Unlike the hydrochloride salt in the 1,5-dimethyl analogue , the target compound’s free amine form may require formulation optimization for pharmacokinetic efficacy.
Biological Activity
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family, characterized by its unique molecular structure and potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 251.30 g/mol. The compound features a fluorinated pyrazole ring, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H18FN5 |
| Molecular Weight | 251.30 g/mol |
| CAS Number | 1856056-98-8 |
| Chemical Structure | Structure |
This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects, including anti-inflammatory and anticancer properties.
Target Interactions
Research indicates that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Biological Activity
Recent studies have shown that compounds similar to N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amines demonstrate significant antiproliferative effects against various cancer cell lines. For instance, related pyrazole derivatives have shown sub-micromolar antiproliferative activity against ovarian cancer cell lines with values ranging from 0.127 to 0.560 μM .
Case Studies and Research Findings
- Anticancer Activity : A study reported that similar pyrazole derivatives exhibited potent CDK2 inhibitory activity with values as low as 0.005 µM, indicating strong potential for development as anticancer agents .
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF7, HepG2) revealed that certain pyrazole derivatives led to significant growth inhibition, with values indicating effective cytotoxicity without affecting normal fibroblast cells .
- Mechanistic Insights : Mechanistic studies have shown that these compounds can induce apoptosis in cancer cells by reducing phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the S and G2/M phases .
Applications
The potential applications of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amines extend beyond oncology. Their unique structure allows for further chemical modifications, which can enhance their therapeutic profiles in various diseases, including inflammatory conditions.
Q & A
What are the common synthetic routes for preparing N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis of pyrazole-amine derivatives typically involves multi-step processes, including cyclization, coupling, and hydrogenation. For example, analogous compounds are synthesized via palladium-catalyzed hydrogenation of nitro intermediates (e.g., reduction of nitropyrazoles using 10% Pd/C under 40 psi H₂, yielding amines in ~74% yield) . Key optimization parameters include:
- Catalyst loading : Higher Pd/C ratios (e.g., 0.75 g per 3.1 g substrate) improve reduction efficiency.
- Temperature and solvent : Reactions in ethanol at 35–40°C for 48 hours enhance yield .
- Purification : Chromatography with gradients of ethyl acetate/hexane (0–100%) ensures high purity .
What analytical techniques are critical for characterizing this compound’s structural integrity?
Level: Basic
Answer:
Standard characterization involves:
- NMR spectroscopy : and NMR confirm substituent positions (e.g., amine protons at δ 7.45 ppm in CDCl₃) .
- Mass spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray crystallography : Resolving triclinic crystal systems (space group P1, α = 79.9°, β = 78.8°) provides absolute configuration .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages (e.g., 76.80% C, 6.14% H) verify purity .
How can researchers resolve discrepancies in crystallographic refinement data for this compound?
Level: Advanced
Answer:
Discrepancies in refinement metrics (e.g., , ) can be addressed using SHELXL:
- Parameter constraints : Apply isotropic displacement parameters for non-H atoms to reduce overfitting.
- Twinned data handling : Use HKLF5 format in SHELXL for twinned crystals, adjusting BASF parameters iteratively .
- Validation tools : Check ADDSYM and PLATON for missed symmetry elements .
What strategies improve yield in multi-step syntheses of pyrazole-amine derivatives?
Level: Advanced
Answer:
Yield optimization requires:
- Intermediate stability : Protect amine groups via Boc or Fmoc during coupling steps to prevent side reactions .
- Catalyst selection : Copper(I) bromide (0.1 g) with cesium carbonate (6.86 g) enhances Ullmann-type couplings .
- Reaction monitoring : Use TLC or LC-MS to terminate reactions at ~80% conversion, minimizing byproducts .
How can computational modeling leverage crystallographic data to predict biological activity?
Level: Advanced
Answer:
- Molecular docking : Input unit cell parameters (e.g., , ) into software like AutoDock Vina to simulate target binding.
- QM/MM simulations : Optimize hydrogen-bonding networks (e.g., N–H···O interactions) using Gaussian09 with B3LYP/6-31G* basis sets.
- ADMET prediction : Use SwissADME to assess pharmacokinetics, guided by logP values from HPLC retention times .
What are the key structural features of this compound revealed by X-ray diffraction?
Level: Basic
Answer:
Crystal data (triclinic P1) highlight:
- Dihedral angles : Pyrazole rings deviate by 12.5°, influencing steric interactions.
- Hydrogen bonding : N–H···N bonds (2.1 Å) stabilize the lattice.
- Packing motifs : Parallel-displaced π-stacking (3.8 Å spacing) between fluorophenyl groups.
How should bioactivity assays be designed for pyrazole-amine analogs?
Level: Advanced
Answer:
- Target selection : Prioritize kinases (e.g., CDK2) based on structural homology to inhibitors like 5-chloro-N,4-bis(1-methyl-pyrazol-4-yl)pyrimidin-2-amine (IC₅₀ = 12 nM) .
- Assay conditions : Use 10 µM compound concentrations in PBS (pH 7.4) with ATP (1 mM) for kinase inhibition studies .
- Controls : Include staurosporine (broad-spectrum kinase inhibitor) and vehicle-only controls to validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
